Sodium arachidate
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Overview
Description
Arachidic acid is a minor constituent of various natural oils and fats, including peanut oil, corn oil, and cocoa butter . The sodium salt form is often used in scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidic acid (sodium salt) can be synthesized through the neutralization of arachidic acid with sodium hydroxide. The reaction typically involves dissolving arachidic acid in an organic solvent such as ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sodium arachidate .
Industrial Production Methods: Industrial production of arachidic acid (sodium salt) follows similar principles but on a larger scale. The process involves the extraction of arachidic acid from natural sources, followed by its conversion to the sodium salt form through neutralization. The product is then purified and dried to obtain a stable, usable form .
Chemical Reactions Analysis
Types of Reactions: Arachidic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Arachidic acid can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction of arachidic acid yields arachidyl alcohol.
Substitution: The sodium salt form can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Arachidyl alcohol.
Substitution: Metal arachidates, depending on the substituting cation.
Scientific Research Applications
Arachidic acid (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and in the study of fatty acid metabolism.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of detergents, lubricants, and photographic materials
Mechanism of Action
The mechanism of action of arachidic acid (sodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also undergo enzymatic transformations to produce bioactive molecules that participate in various cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Arachidonic Acid: A polyunsaturated fatty acid with four cis double bonds, involved in the biosynthesis of prostaglandins and leukotrienes.
Stearic Acid: A saturated fatty acid with an 18-carbon chain, commonly found in animal fats and used in the production of soaps and cosmetics.
Palmitic Acid: A saturated fatty acid with a 16-carbon chain, widely present in both animal and plant fats.
Uniqueness: Arachidic acid (sodium salt) is unique due to its longer carbon chain compared to stearic and palmitic acids, which imparts distinct physical and chemical properties. Its role in industrial applications, particularly in the production of detergents and lubricants, sets it apart from other fatty acids .
Properties
CAS No. |
13257-34-6 |
---|---|
Molecular Formula |
C20H40NaO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
sodium;icosanoate |
InChI |
InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |
InChI Key |
HULWFAFFKKXRNI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
13257-34-6 | |
Related CAS |
506-30-9 (Parent) |
Synonyms |
Arachidate; Eicosanoate; Icosanoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of commercially available Sodium oleate?
A1: Gas chromatography-mass spectrometry (GC-MS) analysis reveals that commercially available Sodium oleate is not solely composed of Sodium oleate. It contains a mixture of other fatty acid sodium salts. [] The major constituents identified include:
Q2: Can Sodium arachidate be found in pharmaceutical formulations?
A2: While not explicitly mentioned, this compound is a component of Sodium oleate, which is utilized as a pharmaceutical excipient for injectable medications. [] This suggests that this compound, as a constituent of Sodium oleate, could be present in such formulations.
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